molecular formula C9H9Cl2NO2 B12119983 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid

Cat. No.: B12119983
M. Wt: 234.08 g/mol
InChI Key: QPAPLUQWHCZODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid is an organic compound that features a dichlorophenyl group and a methylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzene and methylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid
  • 2-(3,5-Dichlorophenyl)-2-(methylamino)propanoic acid
  • 2-(3,5-Dichlorophenyl)-2-(methylamino)butanoic acid

Uniqueness

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its dichlorophenyl group and methylamino group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3,(H,13,14)

InChI Key

QPAPLUQWHCZODB-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.